(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
説明
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-19-4-2-3-16(13-19)20-14-28-21(15-31-23(28)25-20)22(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGUMKPDZWLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of the compound (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone interacts with its targets, the ENTs, by inhibiting their function. This inhibition is more selective to ENT2 than to ENT1.
Biochemical Pathways
The inhibition of ENTs by (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone affects the nucleotide synthesis pathway. This can lead to downstream effects such as the disruption of adenosine function and potential impacts on chemotherapy.
生物活性
(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, and an imidazo-thiazole structure that may enhance its therapeutic efficacy.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its biological activity. The molecular framework allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in cellular pathways. The piperazine ring enhances binding affinity to target sites, while the imidazo-thiazole component may modulate enzyme activity or receptor signaling.
Antitumor Activity
Research indicates that compounds similar to (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazo-thiazole can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
These findings suggest that the compound may exert cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells.
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). Recent studies have reported promising results for derivatives containing similar structural motifs, with IC50 values indicating effective inhibition of Mtb growth without significant toxicity to mammalian cells.
Case Studies
In a recent study focused on the antitubercular activity of imidazo-thiazole derivatives, compounds were synthesized and tested for their ability to inhibit Mtb. The most active derivatives showed selective inhibition without affecting non-tuberculous mycobacteria (NTM), highlighting their potential as targeted therapies against tuberculosis.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies reveal favorable interactions with key enzymes involved in metabolic pathways relevant to cancer and bacterial growth.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives can be categorized based on variations in the piperazine, heterocyclic core, or aryl substituents. Key examples include:
- The 4-phenylpiperazine in lacks fluorine, which may diminish selectivity for fluorophenyl-associated targets.
- Heterocyclic Core : Substituting imidazo[2,1-b]thiazole with thiophene () or pyrazole () alters electronic properties and steric bulk, shifting activity from cytotoxicity (imidazo-thiazole) to kinase modulation (thiophene/pyrazole hybrids).
- Aryl Substituents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to 4-chlorophenyl in , which may reduce cytotoxicity but improve solubility.
Pharmacological Activity Trends
- Anticancer Potential: Imidazo[2,1-b]thiazoles with 4-chlorophenyl substituents () exhibit nanomolar cytotoxicity, while methoxy groups (as in the target compound) may prioritize metabolic stability over potency.
- Kinase Inhibition : Fluorophenylpiperazine derivatives () are frequently linked to tyrosine kinase inhibition, suggesting the target compound could share this mechanism. However, the imidazo-thiazole core might redirect activity toward tubulin or DNA targets.
- Antimycobacterial Activity : Benzo-imidazo-thiazole-triazole hybrids () show antimycobacterial effects, but the target compound’s lack of triazole moieties likely limits this activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
